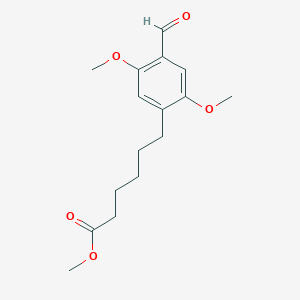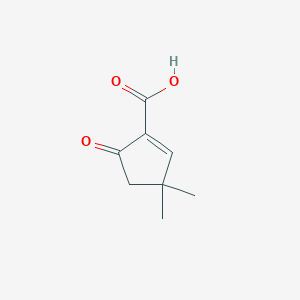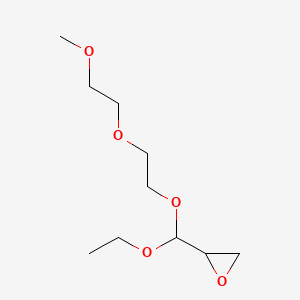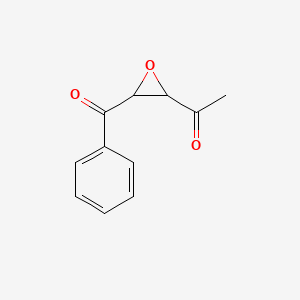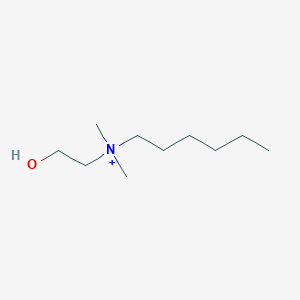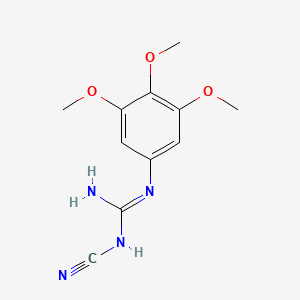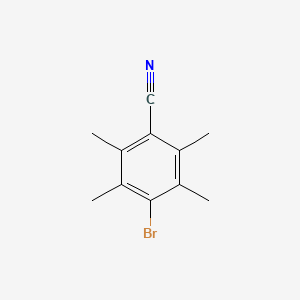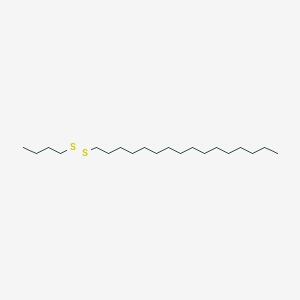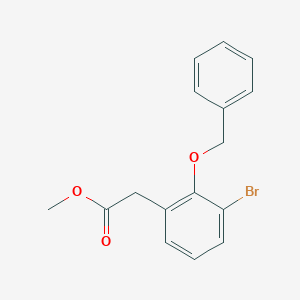
Methyl (2-benzyloxy-3-bromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-benzyloxy-3-bromophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a bromine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-3-bromophenyl)acetate typically involves the esterification of 2-benzyloxy-3-bromophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions: Methyl (2-benzyloxy-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-benzyloxy-3-substituted phenylacetates.
Oxidation: Formation of 2-benzyloxy-3-bromobenzaldehyde or 2-benzyloxy-3-bromobenzoic acid.
Reduction: Formation of 2-benzyloxy-3-bromophenylmethanol.
科学的研究の応用
Methyl (2-benzyloxy-3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (2-benzyloxy-3-bromophenyl)acetate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes involving oxidizing agents.
類似化合物との比較
Methyl (2-benzyloxyphenyl)acetate: Lacks the bromine substitution, resulting in different reactivity and applications.
Methyl (3-bromophenyl)acetate:
Methyl (2-benzyloxy-4-bromophenyl)acetate: Has a bromine atom at the 4-position instead of the 3-position, leading to different chemical behavior.
特性
CAS番号 |
415949-73-4 |
|---|---|
分子式 |
C16H15BrO3 |
分子量 |
335.19 g/mol |
IUPAC名 |
methyl 2-(3-bromo-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15(18)10-13-8-5-9-14(17)16(13)20-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
InChIキー |
DJMHRMBPTSGROL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


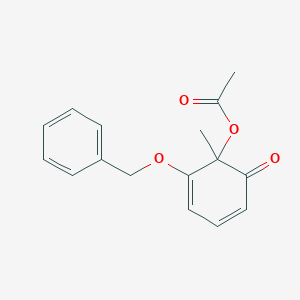
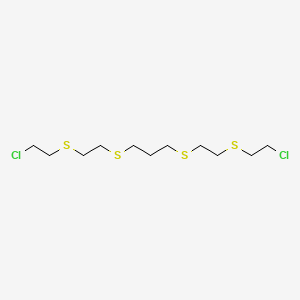
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
